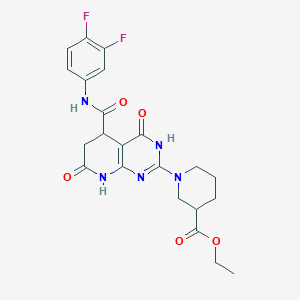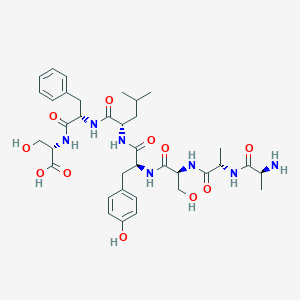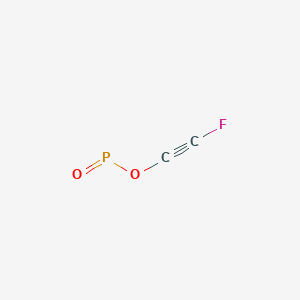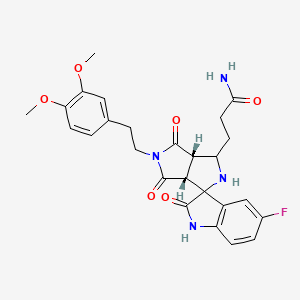
C26H27FN4O6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H27FN4O6 is a complex organic molecule that contains 26 carbon atoms, 27 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 fluorine atom . This compound is known for its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H27FN4O6 involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 5-chloro-6-methoxycarbonyl uracil with various reagents to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions typically include mild temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and continuous monitoring to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
C26H27FN4O6: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
C26H27FN4O6: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism by which C26H27FN4O6 exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
C26H27FN4O6: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C26H27FN4O5: This compound has one less oxygen atom and may exhibit different reactivity and biological activity.
C26H27FN4O7: This compound has one more oxygen atom and may have different chemical and physical properties
特性
分子式 |
C26H27FN4O6 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
3-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C26H27FN4O6/c1-36-18-7-3-13(11-19(18)37-2)9-10-31-23(33)21-17(6-8-20(28)32)30-26(22(21)24(31)34)15-12-14(27)4-5-16(15)29-25(26)35/h3-5,7,11-12,17,21-22,30H,6,8-10H2,1-2H3,(H2,28,32)(H,29,35)/t17?,21-,22+,26?/m1/s1 |
InChIキー |
SFGCKIGLDNDZLI-UNOUYESJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)N)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


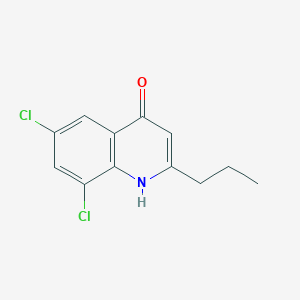
![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)

![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)
![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)
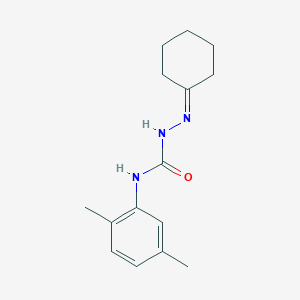
![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
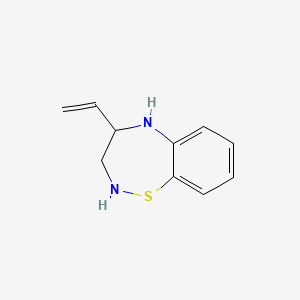
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
